molecular formula C22H27N5O4S2 B2898901 2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1207027-96-0

2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2898901
CAS RN: 1207027-96-0
M. Wt: 489.61
InChI Key: HBDAUGBGMRZLNM-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as thiazolopyrimidines . These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. Thiazolopyrimidines have applications in organic electronics due to their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

The synthesis of such compounds often involves the use of thiazolo[5,4-d]thiazoles as building blocks . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared, expanding the conjugated backbone of the semiconducting material .


Molecular Structure Analysis

The molecular formula of the compound is C11H14N4OS . It contains a thiazolo[4,5-d]pyrimidine core, which is an electron-deficient system with high oxidative stability and a rigid planar structure .

Future Directions

Thiazolopyrimidines have shown potential in the field of organic electronics, notably in organic photovoltaics . There is plenty of room for improvement and broadening of the material scope, and further progress in thiazolo[5,4-d]thiazole-based materials science is expected .

properties

IUPAC Name

2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S2/c1-13-6-5-7-27(10-13)22-26-20-19(33-22)21(24-12-23-20)32-11-17(28)25-14-8-15(29-2)18(31-4)16(9-14)30-3/h8-9,12-13H,5-7,10-11H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDAUGBGMRZLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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